4-(Sec-butoxy)benzonitrile
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Overview
Description
4-(Sec-butoxy)benzonitrile is an organic compound with the molecular formula C11H13NO It is characterized by a benzonitrile core substituted with a sec-butoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Sec-butoxy)benzonitrile can be synthesized through the denitrative etherification of 4-nitrobenzonitrile with ethanol. The typical procedure involves mixing 4-nitrobenzonitrile, sodium hydroxide, and absolute ethanol in N,N-dimethylformamide under white LED irradiation at 25°C. The reaction progress is monitored by thin layer chromatography, and the product is extracted with ethyl acetate and water, followed by purification using column chromatography with n-hexane/ethyl acetate as the eluent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 4-(Sec-butoxy)benzonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Substitution: Alkyl or acyl halides with a strong Lewis acid like aluminum chloride.
Major Products:
Oxidation: Benzoic acids.
Substitution: Alkylated or acylated benzene derivatives.
Scientific Research Applications
4-(Sec-butoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Sec-butoxy)benzonitrile involves its interaction with various molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Comparison with Similar Compounds
- 4-(n-butoxy)benzonitrile
- 4-(tert-butoxy)benzonitrile
- 4-(methoxy)benzonitrile
Comparison: 4-(Sec-butoxy)benzonitrile is unique due to the presence of the sec-butoxy group, which influences its reactivity and physical properties. Compared to 4-(n-butoxy)benzonitrile, the sec-butoxy group provides steric hindrance, affecting the compound’s behavior in chemical reactions. Similarly, 4-(tert-butoxy)benzonitrile has a bulkier tert-butoxy group, leading to different reactivity patterns .
Properties
IUPAC Name |
4-butan-2-yloxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-9(2)13-11-6-4-10(8-12)5-7-11/h4-7,9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVGOEZASWQQOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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